molecular formula C22H19N3O4 B5011912 (5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5011912
M. Wt: 389.4 g/mol
InChI Key: ORSJRNLLRPZMBT-PDGQHHTCSA-N
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Description

(5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique structure combining an indole moiety with a pyrimidine trione core

Properties

IUPAC Name

(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-17(16-6-4-5-7-19(16)24(13)2)12-18-20(26)23-22(28)25(21(18)27)14-8-10-15(29-3)11-9-14/h4-12H,1-3H3,(H,23,26,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSJRNLLRPZMBT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by its condensation with a pyrimidine trione precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Researchers investigate its mechanism of action, efficacy, and safety profile to determine its suitability for treating various diseases and conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart from these similar compounds is its unique combination of an indole moiety with a pyrimidine trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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